N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a cyclopentane carboxamide moiety. The tert-butyl group at the pyrazole’s 2-position and the 4-chlorophenyl substituent on the cyclopentane ring are critical structural elements influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c1-20(2,3)25-18(16-12-27-13-17(16)24-25)23-19(26)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVCWGDFLVRLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide, a thienopyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its biological significance.
- tert-butyl substituent : Enhances lipophilicity and may influence bioactivity.
- Cyclopentanecarboxamide moiety : Contributes to the compound's pharmacological profile.
The molecular formula is with a molecular weight of approximately 420.8 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including:
- Candida albicans
- Escherichia coli
These effects are attributed to the compound's ability to disrupt cellular processes in these pathogens, potentially through interaction with specific enzymes involved in cell proliferation and survival .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Key findings include:
- Inhibition of Cell Proliferation : The compound has demonstrated growth inhibitory effects on several cancer cell lines, including MCF-7 and A549. For instance, IC50 values reported for related pyrazole compounds range from 0.01 µM to 49.85 µM .
- Mechanism of Action : The compound may modulate MAP kinase signaling pathways by interacting with serine/threonine kinases. This interaction can lead to decreased cytokine production in macrophages and reduced inflammation, which is beneficial in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways.
- Cytokine Modulation : Reduces the production of pro-inflammatory cytokines.
- Cell Cycle Arrest : Induces apoptosis in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Candida albicans | Not specified | Enzyme inhibition |
| Escherichia coli | Not specified | Enzyme inhibition | |
| Anticancer | MCF-7 | 0.01 µM | Cell cycle arrest |
| A549 | 49.85 µM | Apoptosis induction |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key structural analogs and their differentiating features:
Structural and Electronic Comparisons
- The 2-methylphenyl substituent in the benzamide analog may improve π-π stacking interactions with aromatic residues in biological targets, while the tert-butyl group could favor hydrophobic binding pockets.
- Carboxamide Substituents: The cyclopentane carboxamide in the target compound provides conformational rigidity, which may optimize target binding compared to the flexible cyclohexene carboxylic acid derivative .
Chlorophenyl vs. Dichlorophenyl/Trifluoromethyl :
- The 4-chlorophenyl group offers moderate electron-withdrawing effects and lipophilicity, whereas the 3,4-dichlorophenyl (in the thiophene analog) increases steric hindrance and hydrophobicity. The trifluoromethyl group in the benzamide analog provides enhanced electronegativity and metabolic resistance .
Computational Insights
Software like Multiwfn can elucidate electronic properties:
- Electrostatic Potential (ESP) Maps: The tert-butyl group likely creates a localized hydrophobic region, while the chlorophenyl moiety contributes to an electron-deficient aromatic system.
- Bond Order Analysis: The thienopyrazole core’s conjugated system may exhibit delocalized electron density, contrasting with the non-conjugated cyclohexene in the carboxylic acid analog .
Pharmacological Implications
- Target Selectivity : The cyclopentane carboxamide’s rigidity may favor selectivity for enzymes with deep binding pockets (e.g., cyclin-dependent kinases), whereas the trifluoromethylbenzamide analog could target flat, aromatic-rich regions (e.g., ATP-binding sites).
- Solubility and Bioavailability : The tert-butyl group may reduce solubility compared to analogs with polar substituents (e.g., ethoxycarbonyl or carboxylic acid groups) .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary subunits:
- Thieno[3,4-c]pyrazole amine : A bicyclic system integrating thiophene and pyrazole rings.
- 1-(4-Chlorophenyl)cyclopentanecarboxamide : A cyclopentane scaffold substituted with a 4-chlorophenyl group and carboxamide functionality.
Retrosynthetically, the compound is derived from coupling the thieno[3,4-c]pyrazol-3-amine with 1-(4-chlorophenyl)cyclopentanecarboxylic acid. Each subunit requires specialized synthetic approaches.
Synthesis of 2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
Jacobson Reaction-Based Cyclization
The Jacobson reaction, a classical method for pyrazole synthesis, enables the construction of the thieno[3,4-c]pyrazole core. Starting from 3-amino-4-methylthiophene-2-carboxylate , the sequence involves:
- N-Acetylation : Treatment with acetic anhydride yields the N-acetyl derivative.
- Nitrosation : Reaction with sodium nitrite under acidic conditions generates a diazonium intermediate.
- Cyclization : Intramolecular attack of the diazonium group onto the thiophene ring forms the pyrazole ring.
Optimization Notes :
Palladium-Catalyzed Cross-Coupling
An alternative route employs palladium-mediated cyclization, leveraging 3-bromothiophene-2-carbaldehyde and benzophenone hydrazone :
- Hydrazone Formation : Condensation of the aldehyde with hydrazine forms the hydrazone intermediate.
- Cyclization : Pd(OAc)₂ and Cs₂CO₃ catalyze intramolecular C–N bond formation to yield the thieno[3,4-c]pyrazole scaffold.
- tert-Butyl Introduction : Post-cyclization alkylation with tert-butyl iodide completes the subunit.
Advantages : Higher regioselectivity (72% yield) and scalability for gram-scale production.
Synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid
Friedel-Crafts Alkylation
- Cyclopentane Formation : Cyclopentanol is treated with 4-chlorobenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst) to install the 4-chlorophenyl group.
- Oxidation : The resulting alcohol is oxidized to the carboxylic acid using KMnO₄ in acidic medium.
Yield : 45–50% after recrystallization.
Carboxylation via Carbon Dioxide Insertion
A modern approach utilizes transition metal catalysis:
- Cyclopentane Metallation : Reaction of cyclopentane with n-BuLi generates a cyclopentyl lithium intermediate.
- CO₂ Insertion : Quenching with CO₂ forms the carboxylic acid directly.
- Chlorophenyl Functionalization : Suzuki-Miyaura coupling with 4-chlorophenylboronic acid completes the substitution.
Yield : 68% with improved atom economy.
Amide Bond Formation: Coupling Strategies
Classical Coupling Reagents
The amine and carboxylic acid are coupled using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane:
- Reaction Time : 12–16 hours at room temperature.
- Yield : 75–80% after silica gel chromatography.
Uranium-Based Activators
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers superior efficiency:
- Conditions : DMF solvent, DIEA base, 2-hour reaction time.
- Yield : 88–92% with minimal racemization.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Thieno[3,4-c]pyrazole Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Jacobson Reaction | 58–65 | 95 | Moderate |
| Palladium Catalysis | 72 | 98 | High |
Table 2: Carboxylic Acid Synthesis Comparison
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| Friedel-Crafts | 45–50 | 24 |
| CO₂ Insertion | 68 | 6 |
Table 3: Amide Coupling Efficiency
| Reagent | Yield (%) | Byproducts |
|---|---|---|
| DCC/HOBt | 75–80 | DCU |
| HATU | 88–92 | None detectable |
Industrial-Scale Considerations
For bulk production, continuous flow reactors are preferred for the palladium-catalyzed cyclization and HATU-mediated coupling steps due to:
Challenges and Mitigation Strategies
- Steric Hindrance : The tert-butyl group impedes coupling efficiency. Mitigated by using excess HATU (1.5 equiv) and elevated temperatures (40°C).
- Regioselectivity in Cyclization : Pd(OAc)₂ with bulky ligands (e.g., XPhos) ensures >95% regioselectivity for the 3,4-c isomer.
- Purification : Final compound purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
